molecular formula C17H26N2O2S B6446470 N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide CAS No. 2549006-48-4

N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide

Cat. No.: B6446470
CAS No.: 2549006-48-4
M. Wt: 322.5 g/mol
InChI Key: NIUFOYVRUNIOPG-UHFFFAOYSA-N
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Description

N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide (CAS 2549006-48-4) is an organic compound with the molecular formula C17H26N2O2S and a molecular weight of 322.47 g/mol . This sulfonamide derivative features a piperidine ring substituted with a cyclopropanesulfonamide group and a 2,5-dimethylbenzyl moiety, a structure that is often explored in medicinal chemistry for its potential biological activity . Compounds with similar structural motifs are frequently investigated as key intermediates or active components in pharmaceutical research, particularly in the development of agents for viral infections . Researchers can procure this chemical in various quantities to suit their experimental needs, with options available from 2 μmol to 100mg . This product is intended for Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

IUPAC Name

N-[1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl]cyclopropanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H26N2O2S/c1-13-5-6-14(2)15(10-13)11-19-9-3-4-16(12-19)18-22(20,21)17-7-8-17/h5-6,10,16-18H,3-4,7-9,11-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NIUFOYVRUNIOPG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2CCCC(C2)NS(=O)(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

322.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide typically involves multiple steps:

    Formation of the Piperidine Intermediate: The piperidine ring can be synthesized through a Mannich reaction, where a secondary amine reacts with formaldehyde and a ketone or aldehyde.

    Introduction of the 2,5-Dimethylphenylmethyl Group: This step often involves a Friedel-Crafts alkylation, where the piperidine intermediate reacts with 2,5-dimethylbenzyl chloride in the presence of a Lewis acid catalyst like aluminum chloride.

    Cyclopropanesulfonamide Formation: The final step involves the reaction of the substituted piperidine with cyclopropanesulfonyl chloride in the presence of a base such as triethylamine to form the sulfonamide linkage.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to ensure high purity and yield.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring, leading to the formation of N-oxides.

    Reduction: Reduction reactions can target the sulfonamide group, potentially converting it to a sulfonic acid derivative.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, due to the electron-donating effects of the methyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic reagents like nitric acid for nitration or bromine for bromination are employed under controlled conditions.

Major Products

    Oxidation: N-oxide derivatives.

    Reduction: Sulfonic acid derivatives.

    Substitution: Nitro or halogenated derivatives of the aromatic ring.

Scientific Research Applications

Chemistry

In chemistry, N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is studied for its potential as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and mechanisms.

Biology

Biologically, this compound may exhibit activity as a ligand for certain receptors or enzymes, making it a candidate for drug discovery and development. Its structural features suggest potential interactions with neurotransmitter systems.

Medicine

In medicine, the compound could be investigated for its therapeutic potential in treating neurological disorders, given its piperidine core, which is common in many pharmacologically active compounds.

Industry

Industrially, this compound might be used in the development of new materials or as an intermediate in the synthesis of other valuable chemicals.

Mechanism of Action

The mechanism by which N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide exerts its effects would depend on its specific interactions with biological targets. Potential molecular targets include neurotransmitter receptors, ion channels, or enzymes involved in metabolic pathways. The compound’s structure suggests it could modulate receptor activity or inhibit enzyme function through competitive or allosteric mechanisms.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Piperidine/Piperazine Derivatives

a) 1-(2,5-Dimethylphenyl)piperazine (CAS 1013-25-8)
  • Structure : Piperazine ring with a 2,5-dimethylphenyl substituent.
  • Key Differences : Replaces the piperidine core of the target compound with piperazine (a six-membered ring with two nitrogen atoms) and lacks the cyclopropanesulfonamide group.
  • Properties : Lower molecular weight (190.28 g/mol vs. ~325 g/mol estimated for the target compound) and higher polarity due to the additional nitrogen. Classified as hazardous (Category 4-3-III) .
b) (±)-N-(2,6-Dimethylphenyl)-1-iso-propyl-d7-2-piperidinecarboxamide
  • Structure : Piperidine substituted with a deuterated isopropyl group and a 2,6-dimethylphenylcarboxamide.
  • Key Differences : Carboxamide functional group instead of sulfonamide; deuterium labeling enhances metabolic stability in research settings.
  • Applications : Used in isotopic tracing studies due to 99 atom% deuterium purity .

Pesticidal Analogs (Acetamide/Alanine Derivatives)

Several compounds from pesticide chemistry share aromatic dimethylphenyl motifs but differ in core functional groups:

Compound Name Functional Group Key Substitutions Use Case Reference
Dimethenamid Chloroacetamide 2,4-dimethyl-3-thienyl, methoxy Herbicide
Metalaxyl-M Methoxyacetyl-D-alanine 2,6-dimethylphenyl, methoxyacetyl Fungicide (stereoselective)
Benalaxyl Phenylacetyl-DL-alanine 2,6-dimethylphenyl, phenylacetyl Fungicide

Comparison with Target Compound :

  • Structural Divergence : The target compound’s cyclopropanesulfonamide group contrasts with the acetamide/alanine backbones of pesticidal analogs.

Physicochemical and Pharmacological Inferences

  • Solubility : The cyclopropane ring may reduce water solubility compared to less rigid analogs like 1-(2,5-dimethylphenyl)piperazine.
  • Bioactivity : Piperidine derivatives with aromatic substitutions often target central nervous system (CNS) receptors or enzymes, whereas pesticidal analogs prioritize plant-specific interactions .

Biological Activity

N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide is a compound of interest due to its potential therapeutic applications and biological activities. This article explores its biological activity, including pharmacological effects, structure-activity relationships (SAR), and relevant case studies.

Chemical Structure and Properties

The compound features a cyclopropanesulfonamide moiety attached to a piperidine ring with a 2,5-dimethylphenyl group. Its molecular formula is C15H20N2O2SC_{15}H_{20}N_2O_2S with a molecular weight of approximately 296.39 g/mol. The sulfonamide group is known for its diverse biological activities, particularly in medicinal chemistry.

1. Pharmacological Properties

This compound has been studied for its interaction with various biological targets, particularly in the context of pain management and neuropharmacology.

  • Opioid Receptor Affinity : Research indicates that compounds with similar structures exhibit significant binding affinities towards opioid receptors, particularly the μ-opioid receptor. For instance, analogues have shown binding affinities in the nanomolar range (nM) and selectivity towards the μ receptor over the δ receptor .
  • Cyclooxygenase Inhibition : Some sulfonamide derivatives have demonstrated the ability to inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are critical in inflammatory processes. This inhibition can lead to anti-inflammatory effects, making these compounds potential candidates for treating inflammatory diseases .

2. Structure-Activity Relationship (SAR)

The SAR studies reveal that modifications on the piperidine ring and the phenyl substituents can significantly alter the biological activity of the compound. For instance:

  • Substitution Patterns : The presence of methyl groups at specific positions on the phenyl ring enhances binding affinity and selectivity towards opioid receptors. Compounds with hydroxyl or other polar groups often exhibit improved solubility and bioavailability .

Case Study 1: Opioid Receptor Binding

A study focusing on piperidine derivatives found that certain modifications led to enhanced binding affinities for μ-opioid receptors. The compound this compound was highlighted for its potential as a pain management drug due to its favorable binding profile .

Case Study 2: Anti-inflammatory Activity

Research on sulfonamide derivatives indicated that compounds similar to this compound exhibited significant COX-2 inhibition in vitro. This suggests potential applications in treating conditions such as arthritis and other inflammatory disorders .

Summary of Biological Activities

Activity Description Reference
Opioid Receptor BindingHigh affinity for μ-opioid receptors
COX Enzyme InhibitionPotential anti-inflammatory effects
Structure Modifications ImpactVariations in substitution enhance activity

Q & A

Q. What are the established synthetic methodologies for N-{1-[(2,5-dimethylphenyl)methyl]piperidin-3-yl}cyclopropanesulfonamide, and how are reaction conditions optimized to enhance yield and purity?

The synthesis involves multi-step reactions, including nucleophilic substitution for piperidine functionalization and sulfonamide bond formation. Key parameters include:

  • Temperature control : Maintaining 0–5°C during cyclopropane ring formation to prevent side reactions.
  • Catalysts : Use of DMAP (4-dimethylaminopyridine) for efficient acylation.
  • Purification : Column chromatography (ethyl acetate/hexane gradients) followed by recrystallization yields >95% purity.
    Analogous piperidinyl sulfonamides emphasize anhydrous conditions and inert atmospheres to mitigate oxidation .

Q. Which analytical techniques are essential for confirming the structural integrity of this compound?

  • HPLC : Purity assessment (>95%) using UV detection at 254 nm.
  • NMR (¹H/¹³C) : Key peaks include cyclopropane protons (δ 1.2–1.5 ppm), sulfonamide NH (δ 3.1–3.3 ppm), and aromatic protons (δ 6.8–7.2 ppm).
  • Mass spectrometry : Molecular ion [M+H]+ at m/z 378.2 (C₁₉H₂₆N₂O₂S) confirms molecular weight. These methods are validated for related sulfonamides .

Q. What are the recommended storage conditions to ensure compound stability?

Store desiccated at -20°C in amber vials. Stability studies on analogs show <5% decomposition over 12 months. Solubility in DMSO (≥50 mg/mL) prevents precipitation in biological assays .

Advanced Research Questions

Q. How can Design of Experiments (DoE) optimize continuous-flow synthesis of this compound?

DoE identifies optimal parameters:

  • Factors : Flow rate (0.1–0.5 mL/min), temperature (20–80°C), and stoichiometry.
  • Statistical models : Central composite designs reduce experimental runs by 40% while achieving >85% yield.
  • Real-time monitoring : Inline IR spectroscopy adjusts conditions dynamically, as demonstrated in flow-chemistry syntheses of diazomethane derivatives .

Q. What strategies resolve contradictions in biological activity data across assay platforms?

  • Cross-validation : Compare enzyme inhibition (fluorometric assays) with cellular proliferation (MTT assays).
  • Standardization : Use pH 7.4 buffers with 1% DMSO to minimize solvent effects.
  • Orthogonal methods : Surface plasmon resonance (SPR) validates binding kinetics if IC₅₀ values conflict .

Q. How can computational modeling predict target interactions and validate mechanisms?

  • Molecular docking : AutoDock Vina predicts binding to carbonic anhydrase IX (ΔG ≤ -8 kcal/mol).
  • MD simulations : 100-ns trajectories with RMSD <2 Å confirm complex stability.
  • Experimental validation : Isothermal titration calorimetry (ITC) corroborates computed Kd values .

Q. What structural modifications enhance biological activity, and how do SAR studies guide optimization?

  • Electron-withdrawing groups : Fluorine substitution on the aryl ring improves enzyme inhibition (IC₅₀ 0.8 µM vs. 1.2 µM for parent).
  • Cyclopropane size : Smaller rings increase metabolic stability (t₁/₂ 4 h vs. 2 h for larger analogs). Data derive from PubChem SAR datasets .

Q. What methodologies assess metabolic pathways in preclinical models?

  • In vitro microsomal assays : LC-MS/MS detects hydroxylation metabolites (m/z +16).
  • In vivo PK studies : Rodent IV/PO dosing calculates bioavailability (>50%) and t₁/₂ (2–4 h). Allometric scaling predicts human clearance .

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